molecular formula C18H18Cl2N2O4S B2734040 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide CAS No. 921999-55-5

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide

Cat. No. B2734040
M. Wt: 429.31
InChI Key: JDNUGWBEVWFNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS is a member of the sulfonamide family of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Molecular Docking

  • A study focused on the synthesis of an indole acetamide derivative, including the compound N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, which demonstrated anti-inflammatory activity confirmed by in silico modeling targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

Antimicrobial Properties

  • Novel indolin-1-yl-N-aryl acetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms, showing promising results (Debnath & Ganguly, 2015).

Ethylene Release in Plants

  • Research indicated that compounds like 2,4-dichlorophenoxy-acetic acid (related to the query compound) stimulated the release of ethylene in cotton plants (Morgan & Hall, 1964).

Anticancer Activity

  • Another study on a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, revealed its anticancer activity, confirmed by in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).

Synthesis for Stereoselective Applications

  • Research involving the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides emphasized the versatility of such compounds (Saito, Matsuo, & Ishibashi, 2007).

Anion Coordination in Amide Derivatives

  • A study on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, a related compound, highlighted its unique anion coordination capabilities (Kalita & Baruah, 2010).

Pesticide Potential

  • Research into derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally similar, underscored their potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-14-5-6-17(15(20)11-14)26-12-18(23)21-8-10-27(24,25)22-9-7-13-3-1-2-4-16(13)22/h1-6,11H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNUGWBEVWFNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide

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